![molecular formula C15H16N2O B14641801 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide CAS No. 56126-27-3](/img/structure/B14641801.png)
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide is a complex organic compound featuring a dihydropyridine core with a carboxamide group and a 4-ethenylphenylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of phthalic anhydride with specific hydrazides, such as 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide. These reactions are often carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
56126-27-3 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-[(4-ethenylphenyl)methyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-2-12-5-7-13(8-6-12)10-17-9-3-4-14(11-17)15(16)18/h2-3,5-9,11H,1,4,10H2,(H2,16,18) |
Clé InChI |
WVMFDFJKKNOVLX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CN2C=CCC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


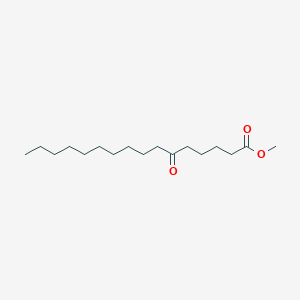

![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
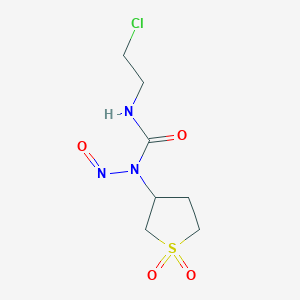

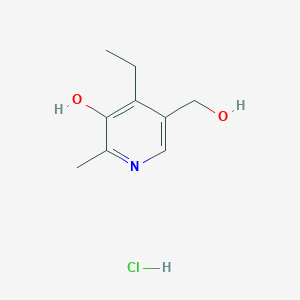
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
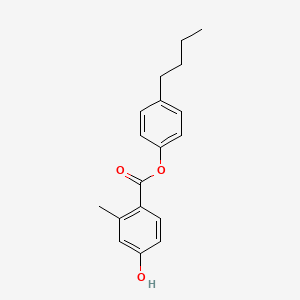
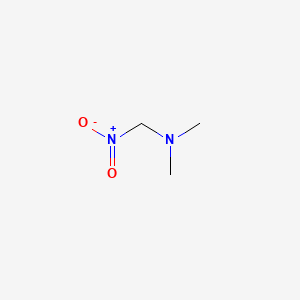
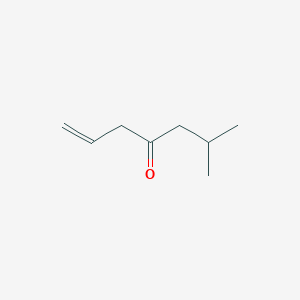
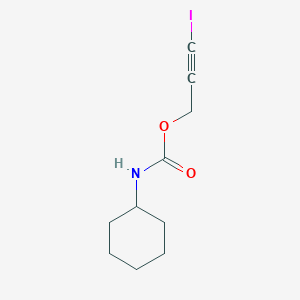
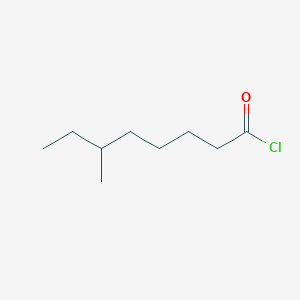
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

